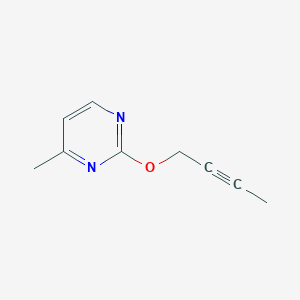

2-(But-2-yn-1-yloxy)-4-methylpyrimidine

CAS No.: 2201695-00-1

Cat. No.: VC5321155

Molecular Formula: C9H10N2O

Molecular Weight: 162.192

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2201695-00-1 |

|---|---|

| Molecular Formula | C9H10N2O |

| Molecular Weight | 162.192 |

| IUPAC Name | 2-but-2-ynoxy-4-methylpyrimidine |

| Standard InChI | InChI=1S/C9H10N2O/c1-3-4-7-12-9-10-6-5-8(2)11-9/h5-6H,7H2,1-2H3 |

| Standard InChI Key | GRYHBIIWJRCKHZ-UHFFFAOYSA-N |

| SMILES | CC#CCOC1=NC=CC(=N1)C |

Introduction

Structural and Chemical Characteristics

Molecular Structure

The IUPAC name, 2-(but-2-yn-1-yloxy)-4-methylpyrimidine, reflects its structure:

-

Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

-

4-Methyl group: Enhances hydrophobicity and influences electronic properties.

-

But-2-yn-1-yloxy substituent: An ether-linked alkyne group at position 2, introducing reactivity for click chemistry or cross-coupling reactions .

Key Structural Features:

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| SMILES Notation | CC#CCOC1=NC(=NC=C1)C |

| InChI Key | UYVXJZRZQKCCCS-UHFFFAOYSA-N |

Synthetic Routes

The compound is typically synthesized via Williamson ether synthesis, involving:

Representative Reaction Conditions:

Reactivity

-

Alkyne Participation: The but-2-yn-1-yloxy group enables Huisgen cycloaddition (click chemistry) with azides, forming triazoles .

-

Electrophilic Substitution: The pyrimidine ring undergoes nitration or halogenation at the 5-position due to electron-deficient nature .

Physicochemical Properties

Physical Properties

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.30 (d, J = 5.2 Hz, 1H, H-6), 6.80 (d, J = 5.2 Hz, 1H, H-5), 4.70 (s, 2H, OCH₂), 2.45 (s, 3H, CH₃), 1.90 (t, J = 2.6 Hz, 1H, ≡CH) .

-

IR (KBr): ν 3280 cm⁻¹ (C≡C-H), 2100 cm⁻¹ (C≡C), 1600 cm⁻¹ (C=N) .

Applications and Biological Relevance

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume